Methyl 2-(benzylamino)benzoate

Monoamine Oxidase Inhibition Neurological Research Enzyme Assays

Generic isomers lack the ortho-substituted specificity that defines this compound's LogP (3.158) and dual enzyme inhibition (MAO-A IC50 1,240 nM; AChE IC50 2,920 nM). For ANDA analytical method validation, this reference standard-optionally traceable to USP/EP monographs-eliminates uncertainty. • Specific ortho substitution ensures accurate retention benchmarking. • Quantifiable dual-target activity for CNS probe design. • Regulatory-grade documentation supports compliant submissions.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 55369-69-2
Cat. No. B1295671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzylamino)benzoate
CAS55369-69-2
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NCC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-18-15(17)13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3
InChIKeyPNCJBJQLNOUGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(benzylamino)benzoate: Overview and Regulatory Traceability


Methyl 2-(benzylamino)benzoate (CAS 55369-69-2), also known as N-benzylanthranilic acid methyl ester, is an ortho-substituted aryl amino benzoate derivative with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.28 g/mol [1]. It is characterized by a methyl ester group and a benzylamino substituent at the ortho position, yielding a computed LogP of 3.15830 and a topological polar surface area (PSA) of 38.33 Ų [1][2]. This compound is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA), with optional traceability to USP or EP pharmacopeial standards [3].

Workflow Analytical method development and validation (AMV) for ANDA
Selection Characterized reference standard with pharmacopeial traceability option
Use Context Quality control and method validation in regulated environments

Why This Compound Differs from Isomers and Analogs


The assumption that methyl 2-(benzylamino)benzoate can be replaced by other benzylamino benzoate isomers (e.g., 3- or 4-substituted) or by its acid counterpart (N-benzylanthranilic acid) without consequence is unsupported by quantitative evidence. The ortho-substitution pattern of this compound confers a distinct LogP of 3.15830 [1], which differs substantially from other isomers and directly influences its membrane permeability and chromatographic retention behavior. Furthermore, the compound exhibits a specific and quantifiable enzyme inhibition profile, with an IC₅₀ of 1,240 nM against bovine mitochondrial MAO-A and 2,920 nM against human acetylcholinesterase [2], a dual-target activity pattern that is not uniformly shared across other anthranilate derivatives. Critically, when used as a reference standard, its validated traceability to USP or EP pharmacopeial standards [3] provides a level of regulatory compliance that generic substitutes do not offer, directly impacting the robustness of analytical data in regulated environments.

Target Compound
Substitute
Substitution Pattern
ortho-Benzylamino methyl ester
meta- or para-isomers
LogP & Chromatography
LogP ~3.16, distinct retention
Different LogP shifts elution order
Enzyme Profile
Reported MAO-A & AChE inhibition
Activity may not transfer; profile differs
Regulatory Context
Traceability to USP/EP offered
Generic isomers lack reference-standard documentation

Quantitative Evidence for Scientific Selection


MAO-A Inhibition Profile

Methyl 2-(benzylamino)benzoate demonstrates measurable inhibitory activity against recombinant bovine mitochondrial MAO-A, with a reported IC₅₀ of 1,240 nM [1]. This ortho-substituted methyl ester exhibits a distinct potency profile compared to other benzylamino-containing compounds. For instance, the meta-substituted isomer, 3-(benzylamino)benzoate, has a lower molecular mass (226.255 Da) and different spatial arrangement, which is expected to alter its binding affinity, though direct quantitative comparison is not available . Similarly, while N-benzylanthranilic acid (the carboxylic acid analog) is known for its anti-inflammatory and analgesic effects via COX and lipoxygenase inhibition , the methyl ester variant's MAO-A inhibitory activity represents a differentiated and quantifiable target engagement.

MAO-A Inhibition
Class-level inference
IC50 1,240 nM
Supports differentiation from meta-isomer and acid analog
Bovine MAO-A; fluorimetry assay
Monoamine Oxidase Inhibition Neurological Research Enzyme Assays

Acetylcholinesterase Inhibition Activity

In addition to its MAO-A activity, methyl 2-(benzylamino)benzoate has been shown to inhibit human acetylcholinesterase (AChE) with an IC₅₀ of 2,920 nM [1]. This dual-target inhibition profile (MAO-A and AChE) is a quantifiable characteristic that distinguishes it from many simple benzoate esters or other benzylamino derivatives which may only exhibit single-target activity. For example, methyl anthranilate (methyl 2-aminobenzoate), the unsubstituted analog, is primarily known as a flavor and fragrance agent and a bird repellent, with no reported AChE inhibitory activity in the same context [2].

AChE Inhibition
Class-level inference
IC50 2,920 nM
Dual-target profile relative to unsubstituted ester
Human AChE; Ellman's method
Acetylcholinesterase Cholinergic Signaling Drug Discovery

Lipophilicity Compared to Benzyl Anthranilate

The computed LogP for methyl 2-(benzylamino)benzoate is 3.15830 [1], which is notably lower than that of the structurally similar benzyl anthranilate (benzyl 2-aminobenzoate), which has an estimated LogP of 3.865 . This difference of ~0.7 log units indicates that the methyl ester is less lipophilic than the benzyl ester. This has practical implications for reverse-phase HPLC method development, where methyl 2-(benzylamino)benzoate will exhibit a shorter retention time under identical conditions, and for in vitro assays, where its aqueous solubility and membrane permeability will differ from the more lipophilic benzyl analog.

Lipophilicity vs Benzyl Ester
Cross-study comparable
ΔLogP ≈ -0.7 Target LogP 3.16 vs ~3.87
Lower lipophilicity impacts HPLC retention and solubility
Computed properties; data to verify
Lipophilicity ADME Prediction Chromatography

Regulatory Compliance as an Analytical Reference Standard

Methyl 2-(benzylamino)benzoate is commercially available with detailed characterization data and is explicitly designated for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. A key differentiator is that suppliers offer traceability to pharmacopeial standards (USP or EP) based on feasibility [1]. This level of regulatory readiness is not a standard offering for many generic research-grade isomers or analogs. For example, while ethyl 4-(benzylamino)benzoate is also available, its vendor documentation emphasizes its role as a biochemical substrate rather than as a validated reference standard for ANDA submissions .

Regulatory Traceability
Direct comparison
AMV/QC for ANDA USP/EP traceability offered
Reference-standard documentation supports regulatory method validation
Vendor documentation; ethyl 4-substitute lacks equivalent data
Analytical Method Validation Quality Control Pharmaceutical Analysis

Application Scenarios in Research and Regulated Industries


Dual-Target Studies in Neurological Research

This compound is a suitable tool for investigating the interplay between monoaminergic and cholinergic systems in neurological disorders. Its quantifiable, albeit moderate, inhibition of both MAO-A (IC₅₀ = 1,240 nM) and AChE (IC₅₀ = 2,920 nM) [1] allows it to serve as a dual-activity probe or a starting scaffold for medicinal chemistry optimization. This differentiates it from more selective or single-target compounds and provides a specific rationale for its inclusion in discovery programs focused on complex CNS pathologies.

Analytical Method Development for ANDA Submissions

In a regulated pharmaceutical environment, methyl 2-(benzylamino)benzoate is a strategic procurement choice for developing and validating analytical methods (AMV) in support of Abbreviated New Drug Applications (ANDA). Its availability as a characterized reference standard with the option for traceability to USP or EP monographs [2] provides a clear regulatory advantage over generic research-grade compounds, ensuring method robustness and facilitating regulatory review.

Chromatographic Method Benchmarking

The defined physicochemical profile of methyl 2-(benzylamino)benzoate, including a computed LogP of 3.15830 and a topological polar surface area (PSA) of 38.33 Ų [3], makes it a useful benchmark for developing and optimizing reverse-phase HPLC or LC-MS methods. Its distinct LogP value, which is approximately 0.7 units lower than that of the related benzyl ester , allows researchers to use it as a calibration standard or to predict the retention behavior of similar ortho-substituted benzoate analogs in chromatographic systems.

Application
Selection Property
Validation Focus
Monoaminergic-cholinergic pathway studies
Dual enzyme inhibition (MAO-A & AChE)
Target engagement assay context
Analytical method validation for ANDA
Reference standard with USP/EP traceability
Method robustness and compendial alignment
Reverse-phase HPLC method benchmarking
Defined LogP and polar surface area
Retention time prediction and calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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